Methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as allylsulfanyl, cyano, nitrophenyl, and pyridinecarboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of a pyridine ring followed by the introduction of allylsulfanyl and nitrophenyl groups through nucleophilic substitution reactions. The cyano group can be introduced via a cyanation reaction, and the esterification process can be used to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various types of chemical reactions including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted nitriles or esters.
Scientific Research Applications
Methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, the nitrophenyl group may interact with cellular proteins, while the cyano group could participate in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15N3O5S |
---|---|
Molecular Weight |
373.4g/mol |
IUPAC Name |
methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C17H15N3O5S/c1-3-8-26-16-11(9-18)13(14(15(21)19-16)17(22)25-2)10-6-4-5-7-12(10)20(23)24/h3-7,13-14H,1,8H2,2H3,(H,19,21) |
InChI Key |
OBIQFQOKWJKEIW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C(C(=C(NC1=O)SCC=C)C#N)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1C(C(=C(NC1=O)SCC=C)C#N)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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